REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([F:10])[C:5]=1[NH:11]C(=O)OC(C)(C)C)[CH3:2].[I-].[Na+].C[Si](Cl)(C)C.C(=O)(O)[O-].[Na+]>C(#N)C>[NH2:11][C:5]1[C:6]([F:10])=[N:7][CH:8]=[CH:9][C:4]=1[O:3][CH2:1][CH3:2] |f:1.2,4.5|
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Name
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t-butyl N-(4-ethoxy-2-fluoro-3-pyridinyl)carbamate
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Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C(=NC=C1)F)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
solution
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 4 hr
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with 1 L of ether
|
Type
|
EXTRACTION
|
Details
|
the ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1OCC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |